N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide is an organic compound with the molecular formula C17H17N3O4 This compound is characterized by the presence of a nitrophenyl group and a propoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-propoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide: Similar structure with a benzenesulfonohydrazide moiety.
N’-[(E)-(3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline: Contains a phenyldiazenyl group instead of a propoxy group.
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-propoxybenzamide |
InChI |
InChI=1S/C17H17N3O4/c1-2-10-24-16-8-6-14(7-9-16)17(21)19-18-12-13-4-3-5-15(11-13)20(22)23/h3-9,11-12H,2,10H2,1H3,(H,19,21)/b18-12+ |
InChI Key |
VVZDYQIRXHCMCW-LDADJPATSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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